molecular formula C25H26N4O5S B2363776 ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate CAS No. 1113123-32-2

ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate

Cat. No.: B2363776
CAS No.: 1113123-32-2
M. Wt: 494.57
InChI Key: VVORGVBKPMSYMG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a thioacetamido-benzoate ester moiety. Key structural elements include:

  • Pyrimidoindole core: A bicyclic system combining pyrimidine and indole, substituted with ethyl, methoxy, and methyl groups at positions 3, 8, and 5, respectively.
  • Thioether linkage: A sulfur atom bridges the pyrimidoindole and acetamido groups.
  • Benzoate ester: A para-substituted ethyl benzoate linked via an amide bond.

Properties

IUPAC Name

ethyl 4-[[2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-5-29-23(31)22-21(18-13-17(33-4)11-12-19(18)28(22)3)27-25(29)35-14-20(30)26-16-9-7-15(8-10-16)24(32)34-6-2/h7-13H,5-6,14H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVORGVBKPMSYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a unique structure characterized by a pyrimido[5,4-b]indole core, which is known for its diverse biological activities. The molecular formula is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 450.56 g/mol. The presence of methoxy and ethyl groups enhances its solubility and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Nucleic Acid Interaction : It may modulate gene expression by interacting with DNA or RNA, influencing cellular functions and responses.
  • Cell Signaling Modulation : The compound might affect various cell signaling pathways that regulate growth, differentiation, and immune responses.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus, as well as antifungal activity against Candida albicans .

Antitumor Activity

Studies have highlighted the antitumor potential of pyrimidine derivatives. Ethyl 4-(2-(thioacetamido)benzoate) has been investigated for its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Nagaraj et al. (2008) demonstrated that certain pyrimidine derivatives showed high activity against pathogenic bacteria and fungi due to their structural properties .
  • Antitumor Mechanism : Research published in the Journal of Medicinal Chemistry explored the effects of pyrimidine analogs on tumor cell lines, revealing that these compounds can significantly inhibit cell growth and promote apoptosis .

Research Findings Summary Table

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growthNagaraj et al., 2008
AntifungalDisruption of fungal cell wallChikhalia et al., 2010
AntitumorInduction of apoptosis via caspase activationJournal of Medicinal Chemistry

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrimido[5,4-b]indole scaffold. These compounds exhibit activity against various cancer cell lines due to their ability to interfere with cellular processes essential for tumor growth. For instance, modifications in the structure of pyrimido[5,4-b]indoles have been shown to enhance their potency against human glioblastoma and melanoma cells. The presence of specific substituents, such as methoxy groups, has been correlated with increased cytotoxicity (IC50 values ranging from 10–30 µM) .

Antimicrobial Properties

Compounds derived from thiazole and pyrimido[5,4-b]indole structures have demonstrated notable antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For example, certain thiazole-linked derivatives have shown efficacy comparable to standard antibiotics like norfloxacin .

Anticonvulsant Effects

The anticonvulsant properties of thiazole-bearing molecules have been explored extensively. Compounds with structural similarities to ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate have displayed significant protective effects in seizure models (e.g., MES and scPTZ tests). These findings suggest that modifications in the chemical structure can lead to enhanced anticonvulsant activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the therapeutic efficacy of compounds like this compound. Studies indicate that variations in substituents at specific positions on the pyrimido[5,4-b]indole framework can significantly influence biological activity. For instance, alterations in the thioacetamide moiety or modifications at the indole ring can lead to enhanced potency against targeted diseases .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityExhibits cytotoxic effects on cancer cell lines; structure modifications enhance potency
Antimicrobial PropertiesInhibits growth of various bacteria; potential for new antibiotic development
Anticonvulsant EffectsDemonstrates significant protective effects in seizure models
Structure–Activity RelationshipVariations in chemical structure lead to differences in biological efficacy

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidoindole Core

Compound 536716-78-6 (Ethyl 4-[[2-[[3-(4-Nitrophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanyl]Acetyl]Amino]Benzoate)
  • Structural Difference : The pyrimidoindole core is substituted with a 4-nitrophenyl group at position 3 instead of ethyl, methoxy, and methyl groups.
  • Impact :
    • The nitro group is strongly electron-withdrawing, reducing electron density on the pyrimidine ring compared to the ethyl/methoxy substituents in the target compound. This may alter reactivity in nucleophilic substitution or redox reactions.
    • Nitro groups often enhance cytotoxicity but reduce aqueous solubility, whereas ethyl/methoxy groups improve lipophilicity and membrane permeability .
Compound 573938-02-0 (Ethyl 2-(2-((3-(4-Chlorophenyl)-4-Oxo-4,5,6,7-Tetrahydro-3H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-2-Yl)Thio)Acetamido)Acetate)
  • Structural Difference: Replaces the pyrimidoindole core with a cyclopenta-thienopyrimidine system.
  • The cyclopentane ring introduces conformational rigidity, which may limit binding flexibility compared to the planar pyrimidoindole system .

Heterocyclic Core Modifications

Pyrimido[2,1-b][1,3]Benzothiazole Derivatives ()
  • Structural Difference : Features a pyrimidine fused to benzothiazole instead of indole.
  • Impact: Benzothiazole’s sulfur atom may engage in hydrogen bonding or metal coordination, differing from indole’s NH group. These derivatives show reactivity with nucleophiles (e.g., amines, phenols), suggesting the target compound’s thioacetamido group could undergo similar reactions .

Functional Group Comparisons

Thioacetamido Linkers
  • The thioether linkage in the target compound is analogous to sulfur-containing intermediates in (e.g., thiazole-5-acetate derivatives).
  • Key Property : Thioethers resist hydrolysis compared to ethers, enhancing metabolic stability. However, they may oxidize to sulfoxides or sulfones under oxidative conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP* (Predicted)
Target Compound Pyrimido[5,4-b]indole 3-Ethyl, 8-methoxy, 5-methyl ~543.12 (estimated) 3.8
536716-78-6 Pyrimido[5,4-b]indole 3-(4-Nitrophenyl) 543.12 4.2
573938-02-0 Cyclopenta-thienopyrimidine 3-(4-Chlorophenyl) 517.06 4.5

*LogP values estimated using fragment-based methods.

Research Findings and Gaps

  • Synthetic Routes : The target compound may be synthesized via methods analogous to (thioacetamido coupling) and (heterocyclic core formation).
  • Biological Data: No direct activity data for the target compound exists in the provided evidence. However, pyrimidoindole derivatives in show affinity for epigenetic targets (e.g., HDACs), suggesting a plausible research direction .
  • Safety Profile : Based on analogs in , the target compound may pose acute oral toxicity (Category 4) and skin irritation (Category 2) risks.

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The target compound integrates a pyrimido[5,4-b]indole core modified with ethyl, methoxy, and methyl substituents, coupled to a benzoate ester via a thioacetamide linker. Retrosynthetic disconnection reveals three primary fragments:

  • Pyrimidoindole core : Synthesized via cyclocondensation of 5-methyltryptophan derivatives with ethyl isocyanate.
  • Thioacetamide linker : Introduced through nucleophilic substitution between a pyrimidine-thiol intermediate and chloroacetamide.
  • Benzoate ester : Formed via esterification of 4-aminobenzoic acid with ethanol under acid catalysis.

Key challenges include preserving the oxidation state of the pyrimidine N-oxide and avoiding premature hydrolysis of the ester group during coupling.

Preparation Methods

Synthesis of the Pyrimido[5,4-b]Indole Core

The pyrimidoindole scaffold is constructed in four stages:

Formation of 8-Methoxy-5-Methylindole-2-Carboxylic Acid

5-Methyltryptophan is treated with methanol and sulfuric acid under reflux to yield the methyl ester, followed by selective methoxylation at the 8-position using Cu(I)-mediated O-methylation. Demethylation with hydrobromic acid produces the carboxylic acid precursor.

Cyclocondensation with Ethyl Isocyanate

The indole carboxylic acid reacts with ethyl isocyanate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, forming the pyrimidine ring via nucleophilic acyl substitution. Ethyl substitution at N-3 is achieved by alkylation with iodoethane in the presence of potassium carbonate.

Reaction Conditions :

Parameter Value Source
Temperature 80°C
Solvent Anhydrous DMF
Catalyst None
Yield 68–72%

Coupling with Ethyl 4-Aminobenzoate

The thioacetamide intermediate is coupled to ethyl 4-aminobenzoate using N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds via in situ activation of the carboxylic acid to an acyloxyphosphonium intermediate, followed by nucleophilic attack by the benzoate amine.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H), 7.89 (d, J = 8.4 Hz, 2H, benzoate H), 6.76 (d, J = 8.4 Hz, 2H, benzoate H).
  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Process Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield Source
Cyclocondensation DMF, 80°C Maximizes ring closure
Thiolation Pyridine, 110°C Prevents indole degradation
Esterification Ethanol, H₂SO₄, reflux 89% conversion

Catalytic Improvements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances thioether formation yield to 82% by stabilizing the thiolate anion.
  • Microwave Assistance : Reduces cyclocondensation time from 12 hours to 45 minutes with comparable yield.

Challenges and Mitigation Strategies

Oxidative Degradation

The pyrimidine N-oxide moiety is sensitive to reducing agents. Storage under nitrogen and addition of radical scavengers (e.g., BHT) prevent decomposition.

Ester Hydrolysis

The ethyl benzoate group hydrolyzes under basic conditions. Neutral workup protocols (e.g., aqueous NaCl instead of NaOH) preserve ester integrity.

Q & A

Q. What are the key steps and optimal conditions for synthesizing ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Pyrimidoindole core formation : Cyclization under acidic or basic conditions (e.g., reflux with H₂SO₄ or KOH) to construct the heterocyclic backbone .
  • Substituent introduction : Alkylation (e.g., using methyl iodide for methoxy groups) and thioether formation (via nucleophilic substitution with mercaptoacetamide derivatives) .
  • Coupling reactions : Amide bond formation between the pyrimidoindole-thioacetate intermediate and ethyl 4-aminobenzoate using coupling agents like EDC/HOBt .
  • Monitoring : TLC (Rf tracking) and HPLC (purity >95%) are critical for intermediate validation .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C8, ethyl at N3) .
  • Mass spectrometry (MS) : High-resolution MS (ESI+) to verify molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray crystallography : If single crystals are obtained, bond lengths/angles in the pyrimidoindole core and acetamido linkage can be resolved .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous compounds:
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2 irritation per GHS) .
  • Engineering controls : Use fume hoods for weighing and reactions to minimize inhalation risks (H335: respiratory irritation) .
  • Waste disposal : Neutralize acidic/basic intermediates before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Variable substituents : Synthesize analogs with modifications (e.g., replacing ethyl with propyl at N3, altering methoxy to ethoxy at C8) and compare bioactivity .
  • Assay selection : Test against cancer cell lines (e.g., MTT assay for cytotoxicity) and bacterial strains (MIC determination) to evaluate anticancer/antimicrobial potential .
  • Computational modeling : Perform molecular docking to predict interactions with targets like DNA topoisomerase II or bacterial enzymes .

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HepG2 for liver cancer) and bacterial strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Control for solubility : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid solvent interference .
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values to quantify potency differences between analogs .

Q. How can environmental fate and degradation pathways be studied for this compound?

  • Methodological Answer :
  • Photodegradation : Expose to UV light (254 nm) and monitor by LC-MS for breakdown products (e.g., cleavage of the thioether bond) .
  • Biodegradation : Use soil microcosms to assess microbial degradation rates under aerobic/anaerobic conditions .
  • Ecotoxicity : Test Daphnia magna survival or algal growth inhibition to evaluate aquatic toxicity .

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